6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one
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Overview
Description
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one is a compound that features a trifluoromethoxy group attached to a tetrahydrocarbazol-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to certain receptors or enzymes. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrocarbazol-1-one core combined with the trifluoromethoxy group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-(trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIILXZKOZGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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